

In Vitro Characterization of AZ-27: A Technical Guide

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Compound of Interest

Compound Name: AZ-27
CAS No.: 1516772-44-3
Cat. No.: B605724

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This technical guide provides an in-depth overview of the in vitro characterization of **AZ-27**, a potent and selective inhibitor of the Respiratory Syncytial Virus (RSV). This document details the compound's mechanism of action, summarizes its activity across various strains and cell lines, and provides methodologies for key experimental procedures.

Core Data Summary

The antiviral activity of **AZ-27** has been evaluated in numerous in vitro studies. The following tables summarize the key quantitative data, offering a comparative look at its potency and selectivity.

Table 1: Antiviral Activity of **AZ-27** against Respiratory Syncytial Virus (RSV)

Parameter	Value	Cell Line	Assay Method	Reference
EC50 (RSV A2)	10 nM	HEp-2	ELISA (3-day infection)	[1][2]
24 ± 9 nM (average)	Various	Not Specified	[1]	
0.01 μM	BHK-21	Luciferase reporter gene assay (2 days)	[3]	
EC50 (RSV B)	1.0 ± 0.28 μM (average)	Various	Not Specified	[1]
IC50 (RdRp activity)	0.036 μM	In vitro	Biotin-primer extension assay	[4]
Binding Affinity (Ki)	0.47997 nM	In silico	Molecular Docking	[5][6]
Cytotoxicity (CC50)	>100 μM	HEp-2	Cell proliferation assay	[1]

 Table 2: Spectrum and Selectivity of **AZ-27**

Virus/Cell Line	Activity	Notes	Reference
RSV A strains	Potent inhibitor (average EC50 = 24 ± 9 nM)	Active against a panel of nine laboratory and clinical strains.	[1]
RSV B strains	Less potent than against A strains (average EC50 = 1.0 ± 0.28 μM)	Active against four laboratory and clinical strains.	[1]
Other Viruses	No activity (EC50 > 100 μM)	Tested against human metapneumovirus, influenza virus A, human rhinovirus, and cytomegalovirus.	[1]
Various Cell Lines	Equally potent	Tested in HEp-2, BHK-21, A549, and differentiated Human Bronchial Epithelial Cells (HBEC).	[1]

Mechanism of Action

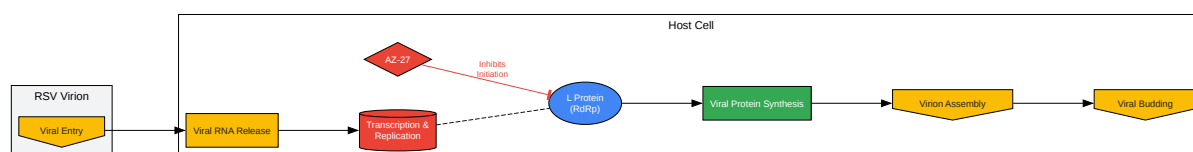
AZ-27 is a non-nucleoside inhibitor that targets the Respiratory Syncytial Virus (RSV) L protein, a large multifunctional enzyme responsible for viral RNA synthesis.[1][2] Specifically, **AZ-27** inhibits the RNA-dependent RNA polymerase (RdRp) function of the L protein.[4]

The primary mechanism of inhibition is the blockage of transcription and replication initiation.[2][7][8] Time-of-addition studies have shown that **AZ-27** is effective even when added up to 24 hours post-infection, indicating it targets a post-entry step in the viral life cycle.[1] Further investigation has revealed that **AZ-27** inhibits the synthesis of transcripts from the 3' end of the viral genome to a greater extent than those from the 5' end, which is consistent with an inhibition of transcription initiation.[2][8] Interestingly, while it blocks de novo RNA synthesis, it does not affect the back-priming activity of the polymerase for the addition of the first few nucleotides.[2][7][8]

Resistance to **AZ-27** has been mapped to a single amino acid mutation (Y1631H) in the capping enzyme domain of the L protein, further confirming the L protein as the direct target.[1]
[4]

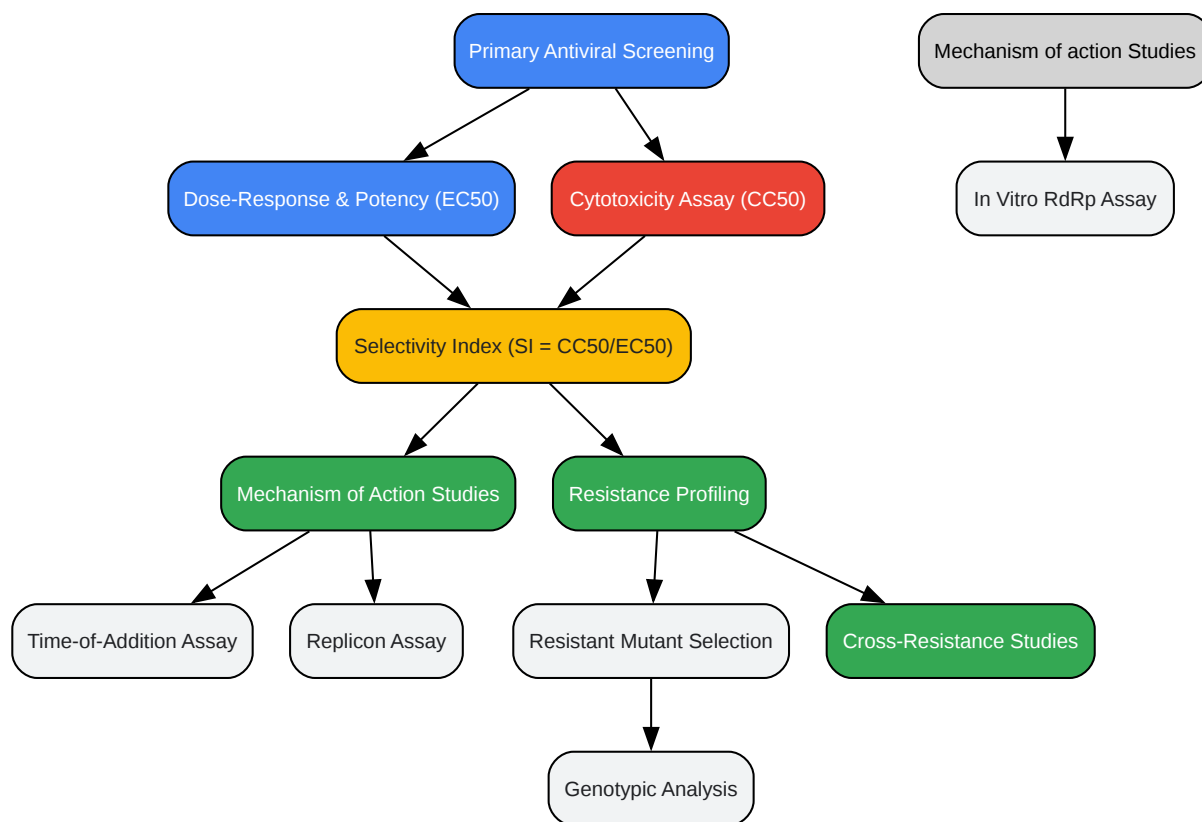
Signaling Pathway and Experimental Workflow

To visually represent the mechanism and the process of characterization, the following diagrams have been generated.



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Caption: Mechanism of action of **AZ-27** in the RSV replication cycle.



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Caption: Workflow for the in vitro characterization of **AZ-27**.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Antiviral Activity Assay (ELISA)

- Cell Seeding: Seed HEp-2 cells in 96-well plates at a density that will result in a confluent monolayer on the day of infection. Incubate overnight at 37°C in a 5% CO₂ incubator.
- Compound Preparation: Prepare serial dilutions of **AZ-27** in cell culture medium.

- Infection: Remove the growth medium from the cells and infect with RSV (e.g., A2 strain) at a predetermined multiplicity of infection (MOI).
- Treatment: Immediately after infection, add the serially diluted **AZ-27** to the respective wells. Include a virus-only control and a no-virus control.
- Incubation: Incubate the plates for 3 days at 37°C in a 5% CO₂ incubator.
- ELISA:
 - Fix the cells with a suitable fixative (e.g., 80% acetone).
 - Block non-specific binding sites with a blocking buffer.
 - Incubate with a primary antibody specific for an RSV protein (e.g., F protein).
 - Wash the plates and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).
 - Add a substrate and measure the absorbance using a plate reader.
- Data Analysis: Calculate the 50% effective concentration (EC₅₀) by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a dose-response curve.

Cell Viability Assay (e.g., CellTiter-Glo®)

- Cell Seeding: Seed HEp-2 cells in a 96-well plate at a density of 5,000 cells per well.[4]
- Compound Treatment: Add serial dilutions of **AZ-27** to the wells. Include a vehicle control (e.g., DMSO).
- Incubation: Incubate the plate for the same duration as the antiviral assay (e.g., 3 days).
- Lysis and Luminescence Measurement: Add CellTiter-Glo® reagent to each well, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present.

- **Data Analysis:** Measure luminescence using a luminometer. Calculate the 50% cytotoxic concentration (CC50) by plotting the percentage of cell viability against the log of the compound concentration.

In Vitro RNA-dependent RNA Polymerase (RdRp) Assay (Primer Extension)

- **Reaction Setup:** Prepare a reaction mixture containing a biotinylated RNA primer annealed to a template, recombinant RSV L-P polymerase complex, and ribonucleoside triphosphates (NTPs), including at least one radiolabeled NTP.
- **Inhibitor Addition:** Add varying concentrations of **AZ-27** or a vehicle control to the reaction mixtures.
- **Initiation and Elongation:** Initiate the reaction by adding the polymerase complex and incubate at 30°C for a specified time (e.g., 30 minutes).[4]
- **Termination:** Stop the reaction by adding a stop buffer containing EDTA.
- **Product Analysis:** Separate the RNA products by denaturing polyacrylamide gel electrophoresis (PAGE).
- **Detection:** Visualize the radiolabeled RNA products by autoradiography or phosphorimaging.
- **Data Analysis:** Quantify the intensity of the bands corresponding to the elongated primer. Calculate the 50% inhibitory concentration (IC50) by plotting the percentage of inhibition against the log of the **AZ-27** concentration.

Time-of-Addition Assay

- **Cell Seeding and Infection:** Seed cells and infect with RSV as described in the antiviral activity assay.
- **Staggered Compound Addition:** Add a fixed, effective concentration of **AZ-27** at various time points before and after infection (e.g., -2, 0, 2, 4, 6, 12, 24 hours post-infection).

- Incubation and Analysis: Incubate the plates for a set period after infection (e.g., 48-72 hours) and then measure the viral replication, for instance, by ELISA or a reporter gene assay.
- Data Analysis: Plot the percentage of inhibition against the time of compound addition to determine the step in the viral life cycle that is inhibited. A sustained inhibition when added at later time points suggests a post-entry target.[1]

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